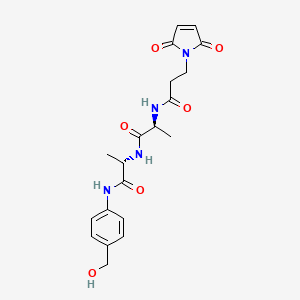

MP-Ala-Ala-PAB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

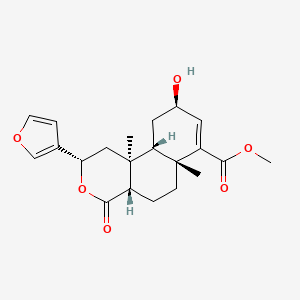

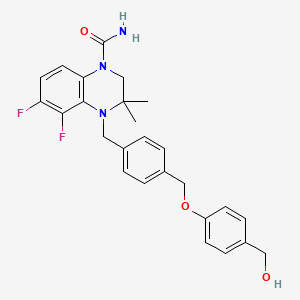

MP-Ala-Ala-PABは、切断可能な抗体薬物複合体(ADC)リンカーです。これは、標的がん治療の一種である抗体薬物複合体の合成に使用されます。この化合物は、抗体を細胞毒性薬に結合させるように設計されており、がん細胞への薬物の標的送達を可能にします。

準備方法

合成経路と反応条件

MP-Ala-Ala-PABは、一連の化学反応によって合成されます。合成には通常、Fmoc-Ala-Ala-PABを原料として使用します。次に、この化合物をさまざまな反応条件にさらして、目的の生成物を得ます。合成経路と反応条件の具体的な詳細は、機密情報であり、製造業者によって異なる場合があります .

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。このプロセスは、医薬品製造の規制基準を満たすために慎重に管理されています。この化合物は通常、粉末形で製造され、安定性を維持するために特定の条件下で保管されます .

化学反応の分析

反応の種類

MP-Ala-Ala-PABは、次のようなさまざまな化学反応を起こします。

切断反応: この化合物は、切断可能なように設計されており、標的細胞に到達すると細胞毒性薬が放出されます。

置換反応: これらの反応は、化合物の合成に関与しており、特定の官能基が導入または置換されます。

一般的な試薬と条件

This compoundの合成および反応で一般的に使用される試薬には、次のものがあります。

Fmoc-Ala-Ala-PAB: 合成の原料。

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、抗体薬物複合体であり、this compoundリンカーを介して細胞毒性薬に結合した抗体で構成されています .

科学研究の用途

This compoundには、次のような科学研究の用途がいくつかあります。

化学: 標的薬物送達のための抗体薬物複合体の合成に使用されます。

生物学: 標的がん治療における役割と、がん細胞に細胞毒性薬を選択的に送達する能力について研究されています。

医学: 化学療法の有効性を向上させ、副作用を軽減することで、さまざまなタイプのがんの治療における可能性について調査されています。

科学的研究の応用

MP-Ala-Ala-PAB has several scientific research applications, including:

Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.

Biology: Studied for its role in targeted cancer therapies and its ability to selectively deliver cytotoxic drugs to cancer cells.

Medicine: Investigated for its potential in treating various types of cancer by improving the efficacy and reducing the side effects of chemotherapy.

作用機序

MP-Ala-Ala-PABの作用機序には、抗体薬物複合体における切断可能なリンカーとしての役割が含まれます。この化合物は、抗体を細胞毒性薬に結合させ、薬物ががん細胞に選択的に送達されるようにします。標的細胞表面に結合すると、抗体薬物複合体はエンドサイトーシスによって細胞内に取り込まれ、リソソームで処理されます。ここでリンカーが切断され、細胞毒性薬が放出されてがん細胞に作用します .

類似の化合物との比較

This compoundは、抗体薬物複合体用の切断可能なリンカーとしての特定の設計により、他の類似の化合物とは異なります。類似の化合物には、次のものがあります。

Fmoc-Ala-Ala-PAB: this compoundの合成に使用される前駆体。

他のADCリンカー: ジスルフィド切断可能なリンカー、酸切断可能なリンカー、プロテアーゼ切断可能なリンカーなど、それぞれが異なる切断機構と用途を持っています.

類似化合物との比較

MP-Ala-Ala-PAB is unique compared to other similar compounds due to its specific design as a cleavable linker for antibody-drug conjugates. Similar compounds include:

Fmoc-Ala-Ala-PAB: A precursor used in the synthesis of this compound.

Other ADC Linkers: Such as disulfide cleavable linkers, acid cleavable linkers, and protease cleavable linkers, each with different cleavage mechanisms and applications.

特性

分子式 |

C20H24N4O6 |

|---|---|

分子量 |

416.4 g/mol |

IUPAC名 |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |

InChIキー |

CMKUVUSGEFKDLV-STQMWFEESA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

正規SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)

![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)

![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)